An In-Depth Technical Guide to Azide-PEG9-amido-C16-Boc: Structure, Properties, and Applications
An In-Depth Technical Guide to Azide-PEG9-amido-C16-Boc: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG9-amido-C16-Boc, systematically named 17-(Azide-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester, is a heterobifunctional chemical linker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique trifunctional architecture, comprising a terminal azide group, a long C16 alkyl chain, and a Boc-protected amine, provides a versatile platform for the synthesis of complex biomolecular conjugates. This guide provides a comprehensive overview of its structure, physicochemical properties, and key applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Core Components
The molecular structure of Azide-PEG9-amido-C16-Boc is characterized by three key functional domains connected by a polyethylene glycol (PEG) spacer:
-
Azide Group (N₃): This terminal functional group is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, enabling the covalent attachment of alkyne- or strained cyclooctyne-containing molecules.
-
PEG9 Spacer: The nine-unit polyethylene glycol chain is a hydrophilic linker that enhances the aqueous solubility and biocompatibility of the molecule and its conjugates. PEG linkers are widely utilized in drug delivery to improve the pharmacokinetic properties of therapeutic agents.
-
Amido-C16 Alkyl Chain: This long hydrophobic chain provides a lipid-like character to the molecule. This lipophilicity can be leveraged for incorporation into lipid-based drug delivery systems such as liposomes and lipid nanoparticles (LNPs). The amide linkage provides chemical stability.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects an amine functionality. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a primary amine, which can then be used for further conjugation.
Physicochemical Properties
Quantitative data for Azide-PEG9-amido-C16-Boc is not extensively published in peer-reviewed literature. The following table summarizes available data from supplier specifications and calculated values.
| Property | Value | Source/Method |
| Chemical Name | 17-(Azide-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester | Supplier Data |
| Molecular Formula | C₄₂H₈₂N₄O₁₂ | Supplier Data[1] |
| Molecular Weight | 835.1 g/mol | Supplier Data[1] |
| Appearance | White to off-white solid or viscous oil | General Observation |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited aqueous solubility. | General Knowledge |
| Purity | Typically >95% | Supplier Data |
| Storage Conditions | Store at -20°C for long-term stability. | Supplier Data[2] |
Key Applications and Experimental Protocols
The primary application of Azide-PEG9-amido-C16-Boc is as a versatile linker in the synthesis of complex bioconjugates, most notably PROTACs.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker component of a PROTAC is crucial for optimizing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Logical Workflow for PROTAC Synthesis:
Caption: Workflow for the synthesis of a PROTAC molecule using Azide-PEG9-amido-C16-Boc.
Experimental Protocol: General Procedure for PROTAC Synthesis
Materials:
-
Azide-PEG9-amido-C16-Boc
-
E3 ligase ligand with a free amine group (e.g., pomalidomide derivative)
-
Target protein ligand with a terminal alkyne group
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvents for purification (e.g., acetonitrile, water)
-
Preparative HPLC system
Procedure:
-
Boc Deprotection:
-
Dissolve Azide-PEG9-amido-C16-Boc in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine-azide linker.
-
-
Amide Coupling with E3 Ligase Ligand:
-
Dissolve the deprotected linker, the E3 ligase ligand, and HATU in anhydrous DMF.
-
Add DIPEA to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, the reaction mixture can be used directly in the next step or purified by flash chromatography.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve the azide-functionalized E3 ligase-linker conjugate and the alkyne-functionalized target protein ligand in a mixture of DMF and water.
-
Add a freshly prepared solution of sodium ascorbate followed by a solution of CuSO₄.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
-
Purification:
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Drug Delivery Systems
The amphipathic nature of Azide-PEG9-amido-C16-Boc makes it a suitable component for the surface functionalization of lipid-based nanoparticles. The C16 alkyl chain can intercalate into the lipid bilayer, while the hydrophilic PEG chain extends into the aqueous phase, providing a "stealth" character to the nanoparticles and reducing non-specific protein adsorption. The terminal azide group can then be used to attach targeting ligands or therapeutic payloads to the nanoparticle surface.
Workflow for Nanoparticle Functionalization:
Caption: General workflow for the formulation and surface functionalization of lipid nanoparticles.
Experimental Protocol: General Procedure for Nanoparticle Functionalization
Materials:
-
Lipids (e.g., DSPC, cholesterol)
-
Azide-PEG9-amido-C16-Boc
-
Targeting ligand with a DBCO or alkyne group
-
Ethanol
-
Aqueous buffer (e.g., PBS)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis or tangential flow filtration system for purification
Procedure:
-
Lipid Film Hydration or Microfluidic Mixing:
-
Prepare a lipid mixture in ethanol containing the primary lipids and Azide-PEG9-amido-C16-Boc at a desired molar ratio.
-
In a separate reservoir, prepare the aqueous phase (e.g., PBS).
-
Utilize a microfluidic device to rapidly mix the lipid-ethanol phase with the aqueous phase to form nanoparticles.
-
-
Surface Conjugation via SPAAC:
-
To the freshly prepared nanoparticle suspension, add the DBCO-functionalized targeting ligand.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Purification:
-
Remove unreacted ligand and ethanol by dialysis against PBS or by using a tangential flow filtration system.
-
Characterize the functionalized nanoparticles for size, zeta potential, and ligand conjugation efficiency.
-
Signaling Pathways
Azide-PEG9-amido-C16-Boc itself is not directly involved in signaling pathways. However, as a critical component of PROTACs, it facilitates the hijacking of the ubiquitin-proteasome system to induce the degradation of a target protein.
PROTAC-Mediated Protein Degradation Pathway:
Caption: The signaling pathway of PROTAC-mediated protein degradation.[4]
Conclusion
Azide-PEG9-amido-C16-Boc is a highly valuable and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure, combining reactive handles for bioorthogonal chemistry with properties that enhance solubility and facilitate lipid bilayer integration, makes it an ideal linker for the construction of sophisticated therapeutic and diagnostic agents. The continued exploration of this and similar linkers will undoubtedly contribute to the advancement of targeted protein degradation and novel drug delivery systems.
References
- 1. 17-(Azide-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester | BroadPharm [broadpharm.com]
- 2. targetmol.cn [targetmol.cn]
- 3. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
